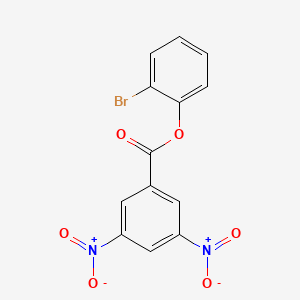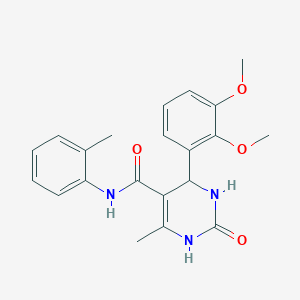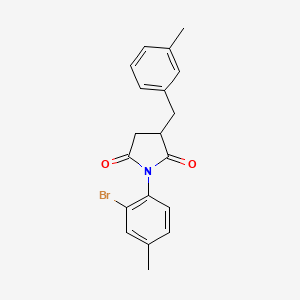
N-(2-chloro-4-iodophenyl)-4-ethoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-iodophenyl)-4-ethoxy-3-nitrobenzamide, also known as CIEN, is a chemical compound that has been extensively used in scientific research. It belongs to the class of benzamides and has shown promising results in various biological studies.
Mechanism of Action
N-(2-chloro-4-iodophenyl)-4-ethoxy-3-nitrobenzamide inhibits the activity of PARP-1 by binding to its catalytic domain. This binding prevents the enzyme from catalyzing the transfer of ADP-ribose units to the target proteins, which are involved in DNA repair. As a result, the repair of damaged DNA is impaired, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of PARP-1. Moreover, this compound has been shown to enhance the cytotoxicity of chemotherapeutic agents such as temozolomide and cisplatin. This synergistic effect has been attributed to the impaired DNA repair mechanism caused by this compound. Additionally, this compound has been shown to reduce the inflammatory response in various animal models of inflammation.
Advantages and Limitations for Lab Experiments
N-(2-chloro-4-iodophenyl)-4-ethoxy-3-nitrobenzamide has several advantages as a research tool. It is a potent and selective inhibitor of PARP-1, which makes it an ideal probe to study the role of PARP-1 in various biological processes. Moreover, this compound has been shown to have a good pharmacokinetic profile, which makes it suitable for in vivo studies. However, this compound has certain limitations as well. It is a relatively new compound, and its long-term safety profile is not well-established. Moreover, the exact mechanism of action of this compound is not fully understood, which limits its use in some research areas.
Future Directions
N-(2-chloro-4-iodophenyl)-4-ethoxy-3-nitrobenzamide has shown promising results in various biological studies, and several future directions can be explored. Firstly, the role of PARP-1 in various diseases such as cancer, inflammation, and neurodegeneration can be studied using this compound. Secondly, the development of more potent and selective PARP-1 inhibitors based on the structure of this compound can be explored. Finally, the use of this compound as a therapeutic agent for various diseases can be investigated.
Conclusion:
This compound is a potent and selective inhibitor of PARP-1, which has shown promising results in various biological studies. It has been extensively used as a research tool to study the role of PARP-1 in various biological processes. Moreover, this compound has potential therapeutic applications in various diseases such as cancer and inflammation. However, further research is required to fully understand the mechanism of action of this compound and its long-term safety profile.
Synthesis Methods
The synthesis of N-(2-chloro-4-iodophenyl)-4-ethoxy-3-nitrobenzamide involves the reaction of 2-chloro-4-iodoaniline with 4-ethoxy-3-nitrobenzoyl chloride in the presence of a base. The reaction yields this compound in good yield and purity. The synthesis method has been optimized to produce this compound with high reproducibility.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-4-ethoxy-3-nitrobenzamide has been extensively used as a research tool in various biological studies. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. This compound has also been used to study the role of PARP-1 in various biological processes such as inflammation, apoptosis, and cell death. Moreover, this compound has been used as a probe to study the binding sites of PARP-1 inhibitors.
properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIN2O4/c1-2-23-14-6-3-9(7-13(14)19(21)22)15(20)18-12-5-4-10(17)8-11(12)16/h3-8H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLVQBFUDLFBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B4999765.png)
![8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4999781.png)
![N'-cyclopropyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4999785.png)
![ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4999788.png)
![1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B4999794.png)


![1-{[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4999828.png)

![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4999848.png)
![3-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4999851.png)
![N-{2-[(4-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B4999857.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide](/img/structure/B4999864.png)